![molecular formula C8H6OS B173960 苯并[b]噻吩-5-醇 CAS No. 19301-35-0](/img/structure/B173960.png)

苯并[b]噻吩-5-醇

描述

Benzo[b]thiophen-5-ol is an aromatic heterocyclic compound with the linear formula C8H6OS . It is a derivative of benzothiophene, which is a class of heterocycles present in a large number of natural and non-natural compounds .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has attracted intensive research due to their wide range of applicability . A one-step synthesis of benzo[b]thiophenes has been developed using an aryne reaction with alkynyl sulfides . This method involves the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophen-5-ol is represented by the InChI code1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H . The molecular weight is 150.2 . Chemical Reactions Analysis

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . This reaction allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Physical and Chemical Properties Analysis

Benzo[b]thiophen-5-ol is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用

多取代苯并噻吩的合成

苯并[b]噻吩是一类很有前景的有机硫化合物 . 它们是从容易获得的o-甲硅烷基芳基三氟甲磺酸酯和炔基硫醚在一步分子间反应中合成的 . 这种合成方法已被用于合成多种3-取代的苯并噻吩 .

制药科学

如西塔康唑、拉洛昔芬和DNTT等多取代苯并噻吩已在包括制药科学在内的广泛研究领域中发挥作用 . 这些化合物在开发新药和疗法方面具有重要的应用 .

材料化学

苯并噻吩也应用于材料化学 . 它们是合成各种材料的关键组成部分,赋予了这些材料独特的性能 .

生物学评估

苯并[b]噻吩-5-醇衍生物的生物活性已得到评估 . 这些评估有助于了解这些化合物在生物系统中的潜在应用 .

人酶抑制剂

安全和危害

The safety information for Benzo[b]thiophen-5-ol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

未来方向

Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They have also been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules . Therefore, the future directions of Benzo[b]thiophen-5-ol could involve further exploration of its potential applications in these areas.

作用机制

Target of Action

This compound is a part of the larger family of benzothiophenes, which have been found to interact with a variety of biological targets, depending on their specific substitutions

Mode of Action

Benzothiophenes are generally synthesized through an aryne reaction with alkynyl sulfides . The resulting compounds can interact with their targets in a variety of ways, depending on the specific functional groups present .

Biochemical Pathways

Benzothiophenes, in general, have been found to have a broad range of effects, including antimicrobial, antioxidant, and anticancer activities . The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

aureus , and antioxidant capacities . The specific effects of Benzo[b]thiophen-5-ol would depend on its targets and mode of action.

生化分析

Biochemical Properties

Benzo[b]thiophen-5-ol has been found to interact with various enzymes, proteins, and other biomolecules. For instance, derivatives of Benzo[b]thiophen-5-ol have shown high antibacterial activity against S. aureus . These interactions are crucial in understanding the role of Benzo[b]thiophen-5-ol in biochemical reactions .

Cellular Effects

Benzo[b]thiophen-5-ol and its derivatives have demonstrated significant effects on various types of cells and cellular processes. For example, certain derivatives have shown antiproliferative activities against HT-29 and A549 cancer cell lines . These findings suggest that Benzo[b]thiophen-5-ol may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Benzo[b]thiophen-5-ol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, certain derivatives of Benzo[b]thiophen-5-ol have been found to bind well to the active site of the VEGFR2 receptor .

属性

IUPAC Name |

1-benzothiophen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSUVDYTBGWFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480315 | |

| Record name | benzo[b]thiophen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19301-35-0 | |

| Record name | benzo[b]thiophen-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

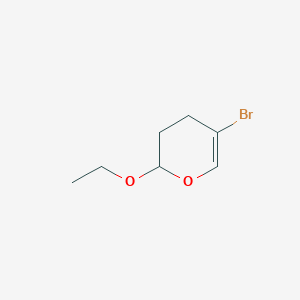

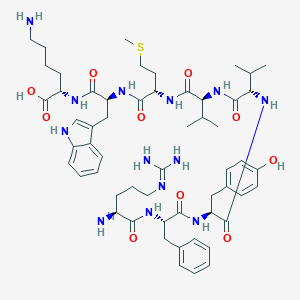

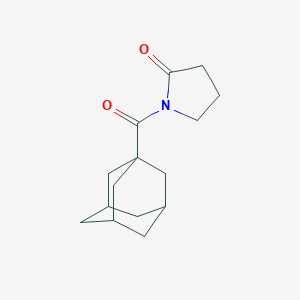

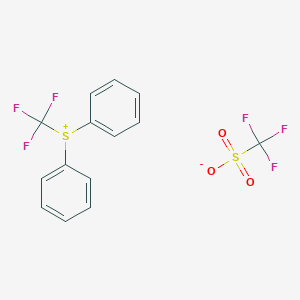

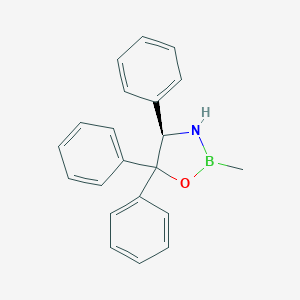

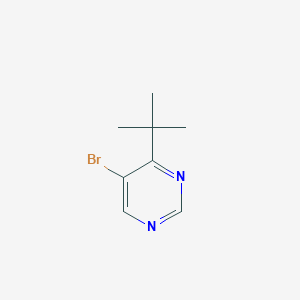

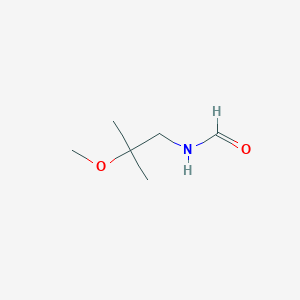

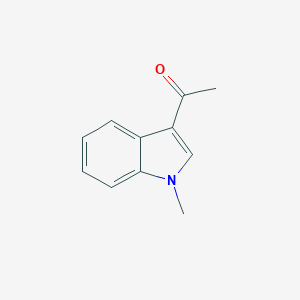

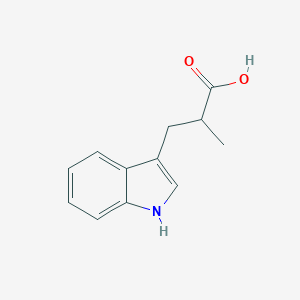

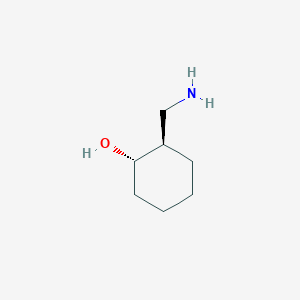

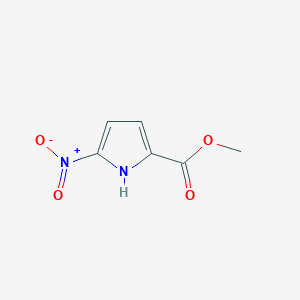

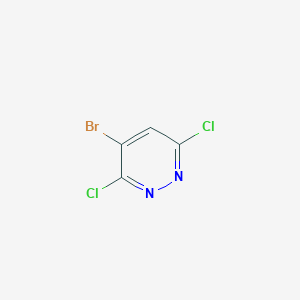

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)